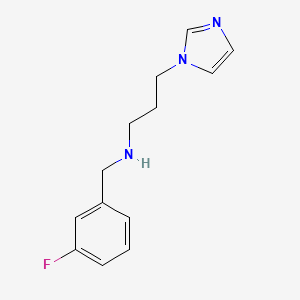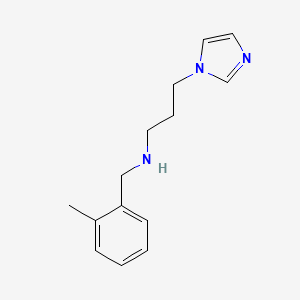
4-Amino-2-(piridin-3-il)quinazolina
Descripción general
Descripción
2-(Pyridin-3-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C13H10N4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-3-yl)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yl)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de quinazolin-2,4-dionas
El compuesto se utiliza en la síntesis de quinazolin-2,4-dionas y tieno[2,3-d]pirimidin-2,4-dionas sustituidas por un grupo piridil/quinolinil en la posición 3 . El proceso implica la formación de N-aril-N'-piridilureas seguidas de su ciclocondensación en los heterociclos fusionados correspondientes .
Química Medicinal
Los derivados de quinazolina, incluida la “4-Amino-2-(piridin-3-il)quinazolina”, han llamado la atención debido a sus importantes actividades biológicas . Muestran una amplia gama de actividades medicinales como antifúngica, antiviral, antidiabética, anticancerígena, antiinflamatoria, antibacteriana, antioxidante y otras actividades .
Investigación Anticancerígena
La activación anormal de la vía PI3K/Akt se demuestra en la mayoría de los tumores malignos humanos. Por lo tanto, el descubrimiento y desarrollo de fármacos dirigidos a la vía PI3K/Akt ha despertado gran interés entre los investigadores en el desarrollo de fármacos anticancerígenos .
Pantalla Antiinflamatoria y Analgésica
El compuesto se ha utilizado en el diseño y síntesis de nuevos fármacos para la detección antiinflamatoria y analgésica .
Tratamiento del Cáncer
La expresión aberrante de la vía de señalización de la fosfatidilinositol 3-quinasa (PI3K) a menudo se asocia con la tumorogénesis, la progresión y el mal pronóstico. Por lo tanto, los inhibidores de PI3K, incluida la “this compound”, han despertado un interés significativo para el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities . They have been associated with antimicrobial and biofilm inhibition effects , and some have shown inhibitory activity against multiple cancer cell lines .
Mode of Action
Some quinazoline derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa, which is regulated by the quorum sensing system . They have also been reported to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
It’s worth noting that quinazoline derivatives have been associated with the inhibition of biofilm formation, a process regulated by the quorum sensing system . This suggests that these compounds may interfere with the signaling pathways involved in quorum sensing and biofilm formation.
Pharmacokinetics
The compound’s molecular weight (22225) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Some quinazoline derivatives have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth . This suggests that these compounds may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Análisis Bioquímico
Biochemical Properties
2-(Pyridin-3-yl)quinazolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 2-(Pyridin-3-yl)quinazolin-4-amine can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound has been found to interact with proteins involved in DNA repair, thereby affecting the cell’s ability to maintain genomic integrity .
Cellular Effects
The effects of 2-(Pyridin-3-yl)quinazolin-4-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and survival. For example, 2-(Pyridin-3-yl)quinazolin-4-amine can inhibit the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound can alter gene expression by modulating transcription factors, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(Pyridin-3-yl)quinazolin-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it binds to the active site of kinases, preventing their phosphorylation activity, which is essential for signal transduction . Additionally, 2-(Pyridin-3-yl)quinazolin-4-amine can interact with DNA, leading to changes in gene expression and subsequent cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Pyridin-3-yl)quinazolin-4-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that 2-(Pyridin-3-yl)quinazolin-4-amine remains stable under standard laboratory conditions, but its activity can diminish with prolonged exposure to light and air . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as the upregulation of drug efflux pumps, which can reduce its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Pyridin-3-yl)quinazolin-4-amine vary with different dosages. At lower doses, it has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Pyridin-3-yl)quinazolin-4-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 2-(Pyridin-3-yl)quinazolin-4-amine with these enzymes can also influence metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(Pyridin-3-yl)quinazolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, 2-(Pyridin-3-yl)quinazolin-4-amine can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Propiedades
IUPAC Name |
2-pyridin-3-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDBOSSOMYTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390020 | |
| Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273408-90-5 | |
| Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)










